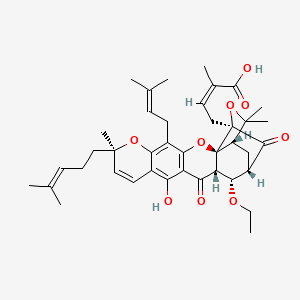![molecular formula C21H26O4 B12391405 (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,5-ジヒドロキシフェニル)-4-[(3E)-4,8-ジメチルノナ-3,7-ジエニル]-2H-フラン-5-オンは、フラン環、ジヒドロキシフェニル基、ジメチルノナ-ジエニル側鎖を含む独自の構造を特徴とする、複雑な有機化合物です。
準備方法
合成ルートと反応条件
(2R)-2-(2,5-ジヒドロキシフェニル)-4-[(3E)-4,8-ジメチルノナ-3,7-ジエニル]-2H-フラン-5-オンの合成は、通常、容易に入手可能な前駆体から始まる複数の段階を伴います。一般的な合成ルートには、次の段階が含まれます。
フラン環の形成: これは、適切な前駆体(1,4-ジカルボニル化合物など)を酸性または塩基性条件下で環化させることによって達成できます。
ジヒドロキシフェニル基の導入: この段階では、フラン環とジヒドロキシベンゼン誘導体を、多くの場合、パラジウム触媒によるクロスカップリング反応を用いてカップリングします。
ジメチルノナ-ジエニル側鎖の結合: これは、アルキル化、脱保護、オレフィン化などの反応を介して、目的の側鎖を導入することによって達成できます。
工業的製造方法
この化合物の工業的製造には、収率を向上させ、コストを削減するために、合成ルートの最適化が含まれる場合があります。これには、より効率的な触媒、溶媒、反応条件の使用、および合成の各段階のスケーラブルなプロセスの開発が含まれる可能性があります。
化学反応の分析
反応の種類
(2R)-2-(2,5-ジヒドロキシフェニル)-4-[(3E)-4,8-ジメチルノナ-3,7-ジエニル]-2H-フラン-5-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ジヒドロキシフェニル基は、キノンまたはその他の酸化誘導体を形成するように酸化される可能性があります。
還元: フラン環と側鎖は、適切な条件下で還元されて、飽和または部分的に飽和された誘導体を形成することができます。
置換: フェニル環のヒドロキシル基は、求核置換反応によって、ハロゲンやアルキル基などの他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化などの還元剤を使用できます。
置換: ハロゲン化剤(N-ブロモスクシンイミドなど)やアルキル化剤(アルキルハライドなど)などの試薬が一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ジヒドロキシフェニル基の酸化によってキノンが生成される可能性があり、フラン環の還元によってテトラヒドロフラン誘導体が生成される可能性があります。
科学的研究の応用
(2R)-2-(2,5-ジヒドロキシフェニル)-4-[(3E)-4,8-ジメチルノナ-3,7-ジエニル]-2H-フラン-5-オンは、次のようなさまざまな科学研究における応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および反応機構を研究するためのモデル化合物として使用できます。
生物学: その潜在的な生物活性は、酵素や受容体などの生物学的標的との相互作用を研究するための候補としています。
医学: その独自の構造と生物系と相互作用する能力により、治療の可能性があるかもしれません。
産業: その化学的特性により、ポリマーやコーティングなどの新素材の開発に使用できます。
作用機序
(2R)-2-(2,5-ジヒドロキシフェニル)-4-[(3E)-4,8-ジメチルノナ-3,7-ジエニル]-2H-フラン-5-オンがその効果を発揮するメカニズムは、分子標的との特定の相互作用によって異なります。これらの相互作用には、酵素、受容体、または他のタンパク質への結合が含まれ、その活性または機能の変化につながります。関連する経路には、シグナル伝達、遺伝子発現、および代謝プロセスが含まれる可能性があります。
類似化合物の比較
類似化合物
(2R)-2-(2,5-ジヒドロキシフェニル)-4-[(3E)-4,8-ジメチルノナ-3,7-ジエニル]-2H-フラン-5-オン: 官能基と構造的特徴の特定の組み合わせにより、ユニークです。
(2R)-2-(2,5-ジヒドロキシフェニル)-4-[(3E)-4,8-ジメチルノナ-3,7-ジエニル]-2H-ピラン-5-オン: フラン環ではなくピラン環を持つ類似の構造です。
(2R)-2-(2,5-ジヒドロキシフェニル)-4-[(3E)-4,8-ジメチルノナ-3,7-ジエニル]-2H-チオフェン-5-オン: フラン環ではなくチオフェン環を持つ類似の構造です。
ユニークさ
(2R)-2-(2,5-ジヒドロキシフェニル)-4-[(3E)-4,8-ジメチルノナ-3,7-ジエニル]-2H-フラン-5-オンのユニークさは、フラン環、ジヒドロキシフェニル基、ジメチルノナ-ジエニル側鎖の特定の組み合わせにあります。この組み合わせにより、他の類似化合物とは異なる独自の化学的および生物学的特性が得られます。
類似化合物との比較
Similar Compounds
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one: Unique due to its specific combination of functional groups and structural features.
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-pyran-5-one: Similar structure but with a pyran ring instead of a furan ring.
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-thiophene-5-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring, a dihydroxyphenyl group, and a dimethylnona-dienyl side chain. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C21H26O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C21H26O4/c1-14(2)6-4-7-15(3)8-5-9-16-12-20(25-21(16)24)18-13-17(22)10-11-19(18)23/h6,8,10-13,20,22-23H,4-5,7,9H2,1-3H3/b15-8+/t20-/m1/s1 |
InChIキー |
PXLVYLVZICPHKW-WIRORWGXSA-N |
異性体SMILES |
CC(=CCC/C(=C/CCC1=C[C@@H](OC1=O)C2=C(C=CC(=C2)O)O)/C)C |
正規SMILES |
CC(=CCCC(=CCCC1=CC(OC1=O)C2=C(C=CC(=C2)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


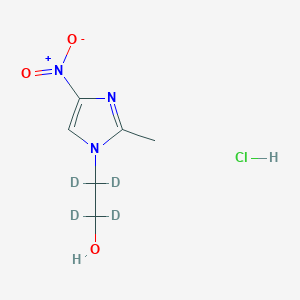

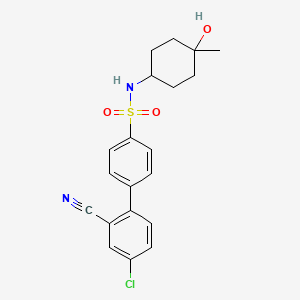


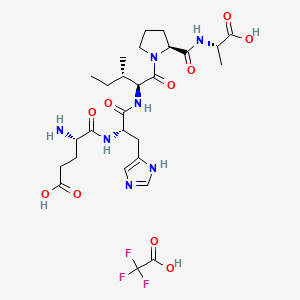
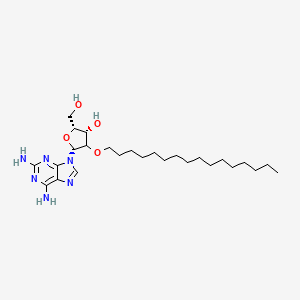
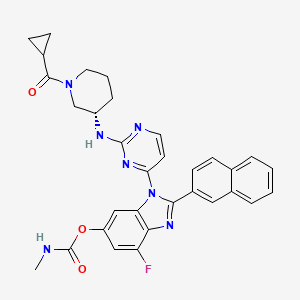


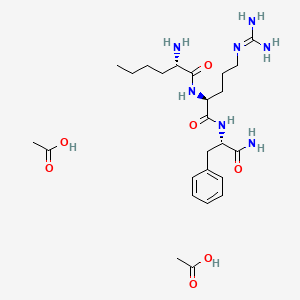
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)

